molecular formula C12H20O2 B14438179 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1,3-dioxolane CAS No. 78842-54-3

2-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1,3-dioxolane

Cat. No.: B14438179
CAS No.: 78842-54-3
M. Wt: 196.29 g/mol
InChI Key: IHDDRPINRSAELJ-UHFFFAOYSA-N
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Description

2-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring attached to a trimethylcyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1,3-dioxolane typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and trimethylcyclohexene moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylcyclohex-2-en-1-one: Shares the trimethylcyclohexene moiety but lacks the dioxolane ring.

    2,6,6-Trimethylcyclohex-2-en-1-ol: Similar structure but with a hydroxyl group instead of the dioxolane ring.

Uniqueness

2-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the trimethylcyclohexene moiety, which confer distinct chemical and physical properties

Properties

CAS No.

78842-54-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(2,6,6-trimethylcyclohex-2-en-1-yl)-1,3-dioxolane

InChI

InChI=1S/C12H20O2/c1-9-5-4-6-12(2,3)10(9)11-13-7-8-14-11/h5,10-11H,4,6-8H2,1-3H3

InChI Key

IHDDRPINRSAELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C2OCCO2)(C)C

Origin of Product

United States

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